molecular formula C21H20ClF3N2O4S B12486835 N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-1-[(2,4,6-trimethylphenyl)sulfonyl]prolinamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-1-[(2,4,6-trimethylphenyl)sulfonyl]prolinamide

Cat. No.: B12486835
M. Wt: 488.9 g/mol
InChI Key: JGTSXKIAIPCHSS-UHFFFAOYSA-N
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Description

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-OXO-1-(2,4,6-TRIMETHYLBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE is a complex organic compound that features a trifluoromethyl group, a chlorophenyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-OXO-1-(2,4,6-TRIMETHYLBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with a suitable sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then subjected to cyclization reactions to form the pyrrolidine ring, followed by further functionalization to introduce the carboxamide group .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-OXO-1-(2,4,6-TRIMETHYLBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-OXO-1-(2,4,6-TRIMETHYLBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-OXO-1-(2,4,6-TRIMETHYLBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the sulfonyl group contributes to its stability and solubility. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-OXO-1-(2,4,6-TRIMETHYLBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C21H20ClF3N2O4S

Molecular Weight

488.9 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-1-(2,4,6-trimethylphenyl)sulfonylpyrrolidine-2-carboxamide

InChI

InChI=1S/C21H20ClF3N2O4S/c1-11-8-12(2)19(13(3)9-11)32(30,31)27-17(6-7-18(27)28)20(29)26-16-10-14(21(23,24)25)4-5-15(16)22/h4-5,8-10,17H,6-7H2,1-3H3,(H,26,29)

InChI Key

JGTSXKIAIPCHSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C(CCC2=O)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C

Origin of Product

United States

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